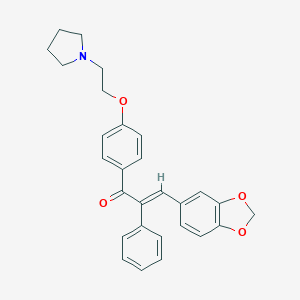
3-(3,4-Methylenedioxyphenyl)-2-phenyl-4'-beta-pyrrolidinoethoxyacrylophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3,4-Methylenedioxyphenyl)-2-phenyl-4'-beta-pyrrolidinoethoxyacrylophenone, commonly known as MDPV, is a synthetic cathinone that belongs to the family of designer drugs. MDPV is a potent psychostimulant that has gained popularity in the recreational drug market due to its euphoric and stimulant effects. However, MDPV has also been studied extensively for its potential applications in scientific research.
Mécanisme D'action
MDPV acts as a potent reuptake inhibitor of dopamine, norepinephrine, and serotonin. MDPV binds to the transporters that are responsible for the reuptake of these neurotransmitters, preventing their reuptake and leading to an increase in their extracellular levels. This increase in neurotransmitter levels leads to the characteristic stimulant effects of MDPV.
Effets Biochimiques Et Physiologiques
MDPV produces a range of physiological and biochemical effects, including increased heart rate, blood pressure, and body temperature. MDPV also produces a range of psychological effects, including euphoria, increased alertness, and increased sociability. However, chronic exposure to MDPV has been shown to produce a range of negative effects, including anxiety, depression, and cognitive impairment.
Avantages Et Limitations Des Expériences En Laboratoire
MDPV has several advantages as a tool for scientific research. MDPV is a potent psychostimulant that produces effects similar to those of other psychostimulants, making it a useful tool for studying the mechanisms of addiction and the neurochemical changes that occur in the brain following chronic drug exposure. However, MDPV also has several limitations as a tool for scientific research. MDPV is a potent psychostimulant that produces a range of physiological and psychological effects, making it difficult to study in a controlled laboratory setting.
Orientations Futures
There are several future directions for research on MDPV. One area of research is the development of novel treatments for addiction. MDPV has been shown to produce addiction-like behaviors in laboratory animals, making it a useful tool for studying the mechanisms of addiction and the development of novel treatments. Another area of research is the development of new psychostimulant drugs that are less addictive and have fewer negative side effects than MDPV. Finally, research is needed to better understand the long-term effects of MDPV exposure on the brain and behavior.
Méthodes De Synthèse
MDPV is synthesized from readily available starting materials through a multi-step process that involves the condensation of 3,4-methylenedioxyphenylpropan-2-one with beta-keto amphetamine derivatives. The resulting product is then subjected to acylation with acryloyl chloride to yield MDPV.
Applications De Recherche Scientifique
MDPV has been used extensively in scientific research as a tool to study the effects of psychostimulants on the central nervous system. MDPV has been shown to produce effects similar to those of other psychostimulants such as cocaine and amphetamine. MDPV has been used to study the mechanisms of addiction and the neurochemical changes that occur in the brain following chronic drug exposure.
Propriétés
Numéro CAS |
15272-65-8 |
|---|---|
Nom du produit |
3-(3,4-Methylenedioxyphenyl)-2-phenyl-4'-beta-pyrrolidinoethoxyacrylophenone |
Formule moléculaire |
C28H27NO4 |
Poids moléculaire |
441.5 g/mol |
Nom IUPAC |
(E)-3-(1,3-benzodioxol-5-yl)-2-phenyl-1-[4-(2-pyrrolidin-1-ylethoxy)phenyl]prop-2-en-1-one |
InChI |
InChI=1S/C28H27NO4/c30-28(23-9-11-24(12-10-23)31-17-16-29-14-4-5-15-29)25(22-6-2-1-3-7-22)18-21-8-13-26-27(19-21)33-20-32-26/h1-3,6-13,18-19H,4-5,14-17,20H2/b25-18+ |
Clé InChI |
LFXXYWDJQRZCLJ-XIEYBQDHSA-N |
SMILES isomérique |
C1CCN(C1)CCOC2=CC=C(C=C2)C(=O)/C(=C/C3=CC4=C(C=C3)OCO4)/C5=CC=CC=C5 |
SMILES |
C1CCN(C1)CCOC2=CC=C(C=C2)C(=O)C(=CC3=CC4=C(C=C3)OCO4)C5=CC=CC=C5 |
SMILES canonique |
C1CCN(C1)CCOC2=CC=C(C=C2)C(=O)C(=CC3=CC4=C(C=C3)OCO4)C5=CC=CC=C5 |
Autres numéros CAS |
15272-65-8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2H,8H-Benzo[1,2-b:3,4-b']dipyran-2-one, 9,10-dihydro-9-hydroxy-8,8-dimethyl-, (R)-](/img/structure/B102272.png)
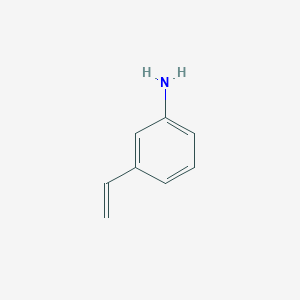
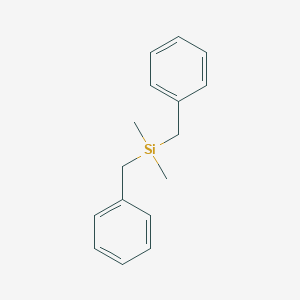
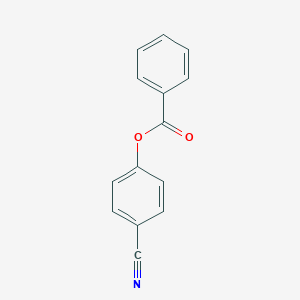
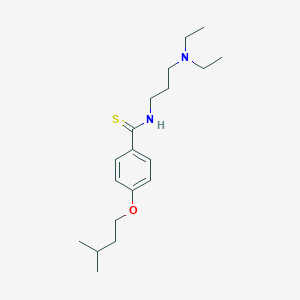
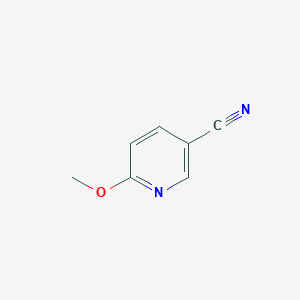
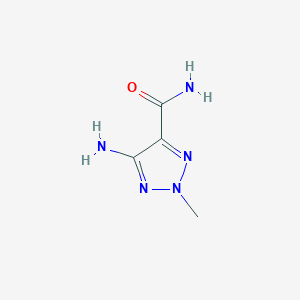
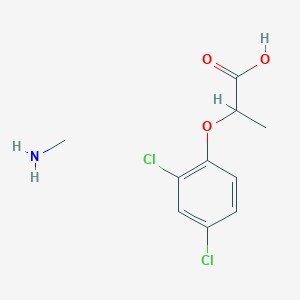
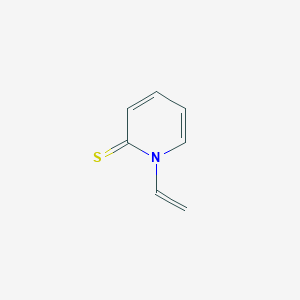
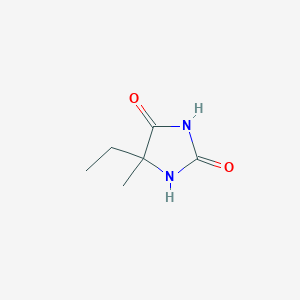
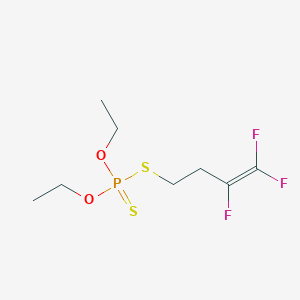
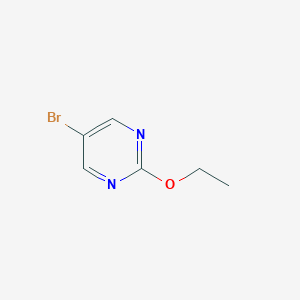
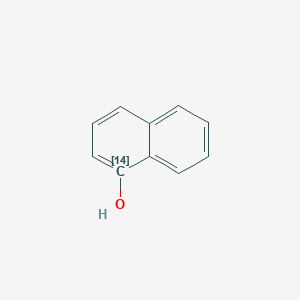
![11-Hydroxy-5-methyl-[1,3]dioxolo[4,5-b]acridin-10-one](/img/structure/B102298.png)